
4-(2-Hydroxyethyl)benzonitrile
Overview
Description
4-(2-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, where a hydroxyethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with ethylene oxide in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of 4-(2-nitroethyl)benzonitrile using a reducing agent like hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitrile group.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2-Carboxyethyl)benzonitrile
Reduction: 4-(2-Aminoethyl)benzonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
4-(2-Hydroxyethyl)benzonitrile exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that it selectively inhibits the cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism. This selectivity allows for targeted drug design with minimized side effects associated with other cytochrome P450 enzymes like CYP2C19 and CYP3A4.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited CYP1A2 activity in vitro, suggesting potential use in developing drugs that require modulation of this metabolic pathway.
Green Chemistry
In the realm of green chemistry, this compound has been utilized as a precursor for synthesizing benzonitrile from benzaldehyde and hydroxylamine hydrochloride. A novel synthetic route involving ionic liquids as recycling agents has been proposed, showcasing an environmentally friendly method for producing benzonitrile.
Data Table: Comparison of Synthesis Methods
Method | Solvent Used | Yield (%) | Environmental Impact |
---|---|---|---|
Traditional Synthesis | Organic Solvents | Varies | High |
Ionic Liquid Method | Ionic Liquid | >80% | Low |
This method not only improves yield but also facilitates easy recovery of the ionic liquid through phase separation, making it a sustainable approach to synthesis.
Organic Intermediate
This compound serves as an important organic intermediate in various chemical syntheses. It is used to produce derivatives such as 4-(2-bromo-ethyl)benzonitrile, which can be further modified for different applications in organic synthesis .
Toxicity and Safety Considerations
While this compound has promising applications, it is essential to consider its toxicity profile. The compound is classified as harmful if swallowed or inhaled and can cause skin irritation. Proper safety measures should be implemented when handling this chemical in laboratory settings .
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)benzonitrile depends on its specific application. In general, the hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, making the compound reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethyl)benzonitrile
- 4-(2-Aminoethyl)benzonitrile
- 4-(2-Chloroethyl)benzonitrile
Uniqueness
4-(2-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and properties. The hydroxyethyl group enhances the compound’s solubility in polar solvents, while the nitrile group provides a site for further chemical modifications.
Biological Activity
4-(2-Hydroxyethyl)benzonitrile, with the chemical formula CHNO and CAS number 69395-13-7, is an organic compound characterized by a benzene ring substituted with a hydroxyl ethyl group and a nitrile group. This compound has garnered attention due to its potential biological activities, particularly its interactions with various enzymes and receptors.
- Molecular Weight: 147.17 g/mol
- Boiling Point: 116-118 °C at reduced pressure (0.5 mmHg)
- Polarity: Moderate, making it suitable for diverse chemical applications.
Enzyme Inhibition
Research indicates that this compound primarily interacts with biological systems through enzyme inhibition. Notably, it has been shown to inhibit the enzyme CYP1A2, a member of the cytochrome P450 family involved in drug metabolism. This selectivity is advantageous in drug design as it minimizes potential side effects associated with broader enzyme inhibition. The compound does not significantly affect other cytochrome P450 enzymes such as CYP2C19 or CYP3A4, suggesting a targeted approach to metabolic modulation.
Structure-Activity Relationship
The unique substitution pattern of this compound on the benzene ring influences its biological activity. A comparison with structurally similar compounds reveals the following:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-(2-Hydroxyethyl)benzonitrile | 193290-27-6 | 1.00 | Different position of hydroxyl group |
4-(3-Hydroxypropyl)benzonitrile | 83101-12-6 | 0.93 | Propyl group instead of ethyl |
4-(2-Aminoethyl)benzonitrile | 874-97-5 | 0.81 | Amino group replacing hydroxyl |
3-Cyanophenylacetic acid | 1878-71-3 | 0.81 | Contains an acetic acid moiety |
The presence of both hydroxyl and nitrile functional groups in this compound contributes to its distinct reactivity and biological effects compared to these similar compounds.
In Vivo Evaluations
In vivo studies have shown that compounds related to this compound can exhibit significant pharmacological effects. For instance, modifications in the structure of related compounds have led to variations in affinity for dopamine receptors, which are critical in neuropharmacology . These findings suggest that further exploration of structural analogs could yield compounds with enhanced biological activity.
Toxicity and Safety
Despite its potential therapeutic applications, it is essential to consider the safety profile of this compound. The compound is classified as acute toxic and an irritant , which necessitates caution during handling and application .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Hydroxyethyl)benzonitrile?
Methodological Answer:
- Cross-Electrophile Coupling : A mixture of 4-bromobenzonitrile and 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane undergoes coupling in the presence of a nickel catalyst (e.g., NiCl₂·glyme) and a reductant (e.g., Mn⁰). Purification via column chromatography (silica gel, hexanes/EtOAc gradient) yields the product. Impurities like biphenyl byproducts (~2%) may form and require analytical validation using NMR .
- Catalytic Hydrosilylation : Using an Fe-complex catalyst (e.g., Bu₄N[Fe(CO)₃(NO)]), hydrosilylation of nitrile precursors can yield hydroxylated derivatives. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid dust generation. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can cross-electrophile coupling reactions be optimized for synthesizing derivatives of this compound?
Methodological Answer:
- Catalyst Screening : Test Ni, Fe, and Pd catalysts under varying reductants (Mn, Zn). NiCl₂·glyme with Mn⁰ shows higher yields (~45%) but requires rigorous exclusion of moisture .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency. Monitor reaction progress via TLC (Rf ~0.3 in 15% EtOAc/hexanes).
- Byproduct Mitigation : Use silica gel filtration to remove dimeric impurities (e.g., 4,4’-dicyanobiphenyl). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and structural techniques elucidate the molecular conformation of this compound?
Methodological Answer:
- X-Ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals bond angles and torsion angles. For example, the C-C≡N bond angle is ~178°, indicating minimal distortion .
- NMR Analysis : ¹H NMR (CDCl₃, 400 MHz): Aromatic protons appear as doublets (δ 7.5–8.0 ppm), while the hydroxyethyl group shows resonances at δ 3.8 (t, -CH₂OH) and δ 2.9 (t, -CH₂-C≡N) .
- DFT Calculations : Compare experimental IR spectra (e.g., C≡N stretch at ~2230 cm⁻¹) with computational models (B3LYP/6-311+G(d,p)) to validate electronic structure .
Q. How do solvent polarity and molecular conformation influence the compound’s photophysical properties?
Methodological Answer:
- Solvent Effects : In polar solvents (e.g., ethanol), twisted intramolecular charge-transfer (TICT) states lead to red-shifted fluorescence. Measure emission spectra (λex = 280 nm) to observe Stokes shifts (~50 nm in ethanol vs. ~30 nm in hexane) .
- Rehybridization Analysis : Time-resolved fluorescence spectroscopy (nanosecond resolution) quantifies radiative (kᵣ) and non-radiative (kₙᵣ) decay rates. For this compound, kₙᵣ dominates in viscous solvents due to restricted rotation .
Q. What environmental degradation pathways are relevant for this compound?
Methodological Answer:
- Hydrolytic Degradation : Under alkaline conditions (pH > 10), the nitrile group hydrolyzes to carboxylic acid. Monitor via LC-MS (m/z 147 → 165 [M+18]) .
- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation half-life (t₁/₂ ~14 days under aerobic conditions). Identify metabolites (e.g., 4-(2-Hydroxyethyl)benzoic acid) via GC-MS .
Properties
IUPAC Name |
4-(2-hydroxyethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSJBNYPTGMZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384190 | |
Record name | 4-(2-hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69395-13-7 | |
Record name | 4-(2-hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxyethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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